![molecular formula C16H19N7OS2 B4578197 2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4578197.png)
2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Synthesis Analysis
The synthesis of compounds related to 2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves multi-step chemical reactions, starting from basic heterocyclic moieties. These syntheses often employ condensation reactions, acetylation, and cyclization steps to introduce the triazole and thiadiazole rings. For instance, compounds with similar structures have been synthesized by reacting 2-chloronicotinonitrile with various intermediates to introduce the thiadiazole substituent, followed by further functionalization to achieve the desired compound (Zhou Bing-se, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by spectroscopic methods, including NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). These techniques provide detailed information about the molecular framework, functional groups, and the spatial arrangement of atoms. For example, NMR spectroscopy has been instrumental in elucidating the structure of acetamide derivatives related to the compound of interest (Huicheng Wang et al., 2010).
properties
IUPAC Name |
2-[[4-(2-methylpropyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7OS2/c1-10(2)8-23-14(12-4-6-17-7-5-12)20-22-16(23)25-9-13(24)18-15-21-19-11(3)26-15/h4-7,10H,8-9H2,1-3H3,(H,18,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMMXFYEXICNTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2CC(C)C)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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